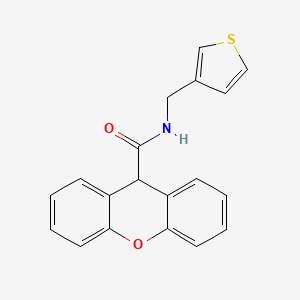

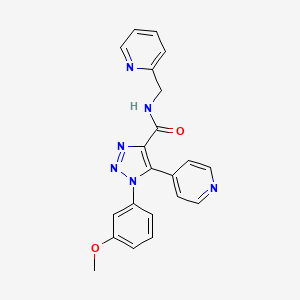

N-(噻吩-3-基甲基)-9H-呫吨-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide" is not directly mentioned in the provided papers. However, we can infer from the related research that it is likely a heterocyclic compound containing both thiophene and xanthene units. Thiophene is a five-membered sulfur-containing ring, and xanthene is a tricyclic compound, which is often used in the synthesis of dyes, pharmaceuticals, and other organic materials .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation and nucleophilic substitution. For example, the synthesis of xanthene derivatives can be achieved through a two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents . Similarly, aromatic polyamides with xanthene cardo groups can be synthesized from monomers prepared via nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide".

Molecular Structure Analysis

The molecular structure of compounds related to "N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide" often features intramolecular hydrogen bonding and specific dihedral angles between aromatic rings, as seen in the structural analysis of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide . The crystal packing and vibrational properties of these compounds are also of interest, with studies utilizing techniques like FTIR, NMR, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

Compounds containing thiophene and xanthene units can participate in various chemical reactions. For instance, thiophene derivatives have been synthesized and shown to exhibit antiarrhythmic, serotonin antagonist, and antianxiety activities . Additionally, N-glycosyl-thiophene-2-carboxamides have been synthesized and assayed for their effects on cell growth, indicating the potential for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene-containing compounds include high glass transition temperatures, decomposition temperatures, and char yields, indicating thermal stability . These compounds are also described as amorphous, readily soluble in polar solvents, and capable of forming transparent, flexible films with good mechanical strength . The presence of thiophene is likely to contribute to the electronic properties of the compound, potentially affecting its reactivity and interaction with biological targets .

科学研究应用

抗菌和分子对接研究

Cakmak 等人 (2022) 对 N-(噻吩-2-基甲基)噻吩-2-甲酰胺的研究表明,它具有有效的抗菌活性,并可以通过分子对接研究与肺癌蛋白结合。这些发现表明相关化合物在开发抗菌剂和癌症治疗剂方面的潜在应用 (Cakmak 等人,2022)。

缓蚀性能

Daoud 等人 (2014) 探讨了噻吩席夫碱在酸性溶液中对低碳钢的缓蚀性能。研究表明该化合物有效抑制腐蚀,表明类似的噻吩衍生物可以探索其在工业应用中的缓蚀性能 (Daoud 等人,2014)。

电化学和电致变色性能

Hu 等人 (2013) 合成了与噻吩相关的新型供体-受体型单体,并分析了它们的电化学和电致变色性能。不同受体基团的引入显着影响了它们的性能,这表明 N-(噻吩-3-基甲基)-9H-呫吨-9-甲酰胺基于其结构组成可能具有有趣的电致变色应用 (Hu 等人,2013)。

材料科学的合成和表征

Guo 等人 (2015) 合成了含有呫吨单元的聚酰胺及其表征,揭示了呫吨衍生物在创建具有理想热和溶解性特性的新材料方面的潜力。这项研究表明,N-(噻吩-3-基甲基)-9H-呫吨-9-甲酰胺可能是合成具有特定特性的新型聚酰胺的候选者 (Guo 等人,2015)。

酶抑制活性

Cetin 等人 (2021) 评估了噻吩基杂环化合物对乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和谷胱甘肽 S-转移酶 (GST) 的酶抑制活性,表明结构相关的化合物可以作为治疗应用中酶抑制剂开发的先导化合物 (Cetin 等人,2021)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-19(20-11-13-9-10-23-12-13)18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-10,12,18H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDNDRYTKKEVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)

![6-(1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2530524.png)